(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine
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Overview
Description
(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine, also known as N-[2-(2-pyridinyl)ethyl]-2-propanamine, is an organic compound with the molecular formula C10H16N2. This compound is characterized by the presence of a pyridine ring and an isopropyl group attached to an ethylamine chain. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Its physicochemical properties such as solubility and stability suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling, and changes in gene expression .
Action Environment
The action, efficacy, and stability of (Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .
Biochemical Analysis
Biochemical Properties
(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can affect mood and behavior. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its effects on cellular function can change over time, with long-term exposure leading to alterations in cellular metabolism and gene expression. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in adaptive responses, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on physiological functions . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been identified, where doses above a certain level lead to significant adverse effects, while doses below this threshold are relatively safe.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of this compound involves oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of this compound on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to interact with organic cation transporters, which facilitate its uptake into cells. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-bromoethylamine hydrobromide with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: (Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound serves as a ligand in coordination chemistry and is used in the study of metal-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
2-(2-pyridinyl)ethylamine: Lacks the isopropyl group, resulting in different chemical properties.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: Contains additional pyridine rings, leading to increased complexity and potential for diverse interactions.
Uniqueness: (Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine is unique due to its combination of a pyridine ring and an isopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(2)11-8-6-10-5-3-4-7-12-10/h3-5,7,9,11H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYHOSBITBAACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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